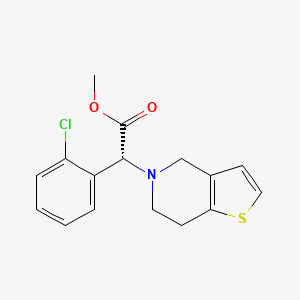![molecular formula C8H9N5S B3339715 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1173146-92-3](/img/structure/B3339715.png)
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline
説明
3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is an organic compound with the molecular formula C8H9N5S . It is also known by the synonym Benzenamine, 3-[5-(methylthio)-1H-tetrazol-1-yl]- .
Molecular Structure Analysis
The molecular weight of this compound is 207.26 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies, which were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, were not found in the search results . Additional laboratory testing would be required to determine these properties.科学的研究の応用
Domino Reaction and Formation of Aniline Derivatives
A study by Erkin and Ramsh (2014) explored a domino reaction involving a related compound, leading to the formation of substituted pyrazole and aniline derivatives. This showcases the compound's utility in synthetic organic chemistry, particularly in creating complex molecules from simpler precursors through domino reactions that involve multiple bond-forming processes in a single step (Erkin & Ramsh, 2014).
Electroluminescence Application
Vezzu et al. (2010) investigated tetradentate bis-cyclometalated platinum complexes for electroluminescence, demonstrating the potential application of similar aniline derivatives in the development of organic light-emitting diodes (OLEDs). The study highlights the importance of structural design in achieving high emission quantum yields and efficient electroluminescent materials (Vezzu et al., 2010).
Crystal Structure Analysis
Al-Hourani et al. (2015) focused on the crystal structure of tetrazole derivatives, emphasizing the role of molecular structure in determining the properties and potential applications of these compounds. Such analyses are crucial for understanding the interaction mechanisms and designing molecules with desired properties (Al-Hourani et al., 2015).
GPR119 Agonists for Therapeutic Applications
Wang et al. (2014) described the optimization of oxadiazoles as novel agonists of GPR119, a target of interest for treating metabolic disorders. This research indicates the potential of aniline derivatives in medicinal chemistry for the development of new therapeutic agents (Wang et al., 2014).
Spectroscopic Properties and Supramolecular Interactions
Richards et al. (2015) studied the structure and spectroscopic properties of an N,S-coordinating Schiff base, shedding light on the importance of molecular interactions in defining material properties. The study underscores the role of hydrogen bonding and weak supramolecular interactions in the crystalline state, which can influence the compound's application in material science (Richards et al., 2015).
特性
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZMYKEBAMZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



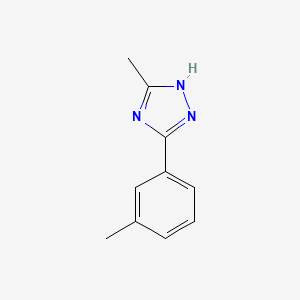

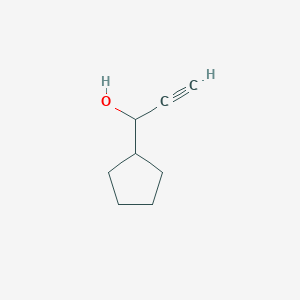

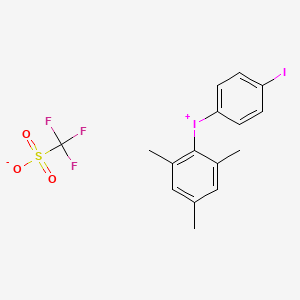
![8-[(3,4-Dihydro-2H-quinolin-1-yl)carbonyl]-5,7-dimethoxy-4-propyl-2H-chromen-2-one](/img/structure/B3339665.png)
![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)
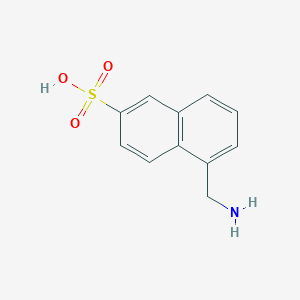
![2-chloro-N-[5-(morpholin-4-ylsulfonyl)-2-pyrrolidin-1-ylphenyl]acetamide hydrochloride](/img/structure/B3339708.png)

![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)
